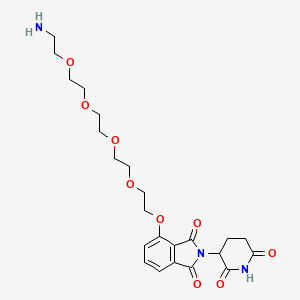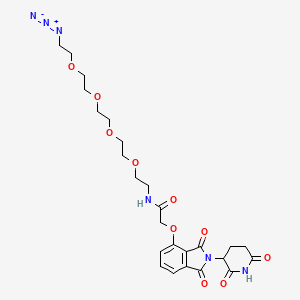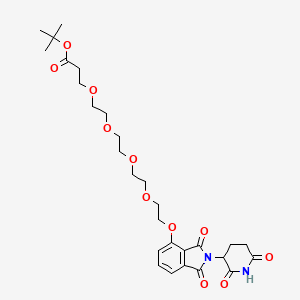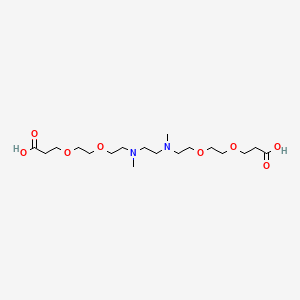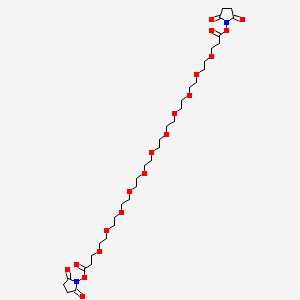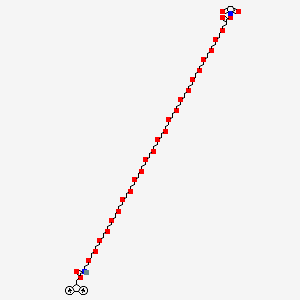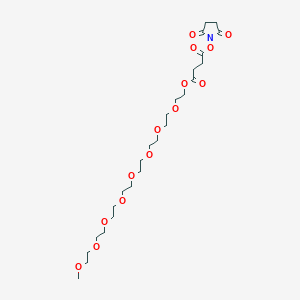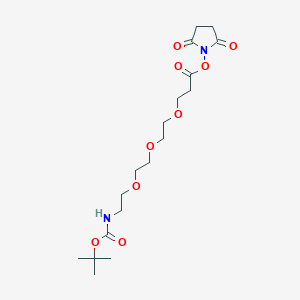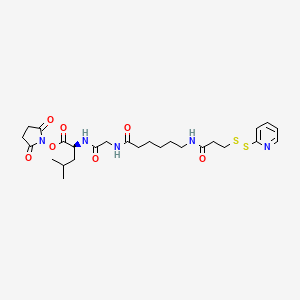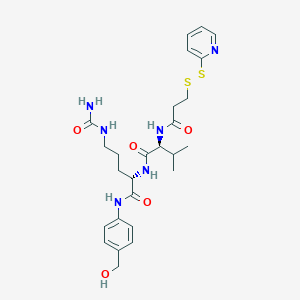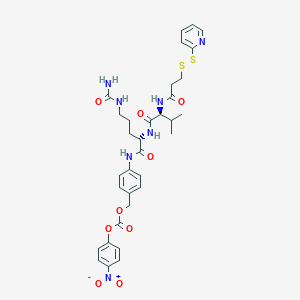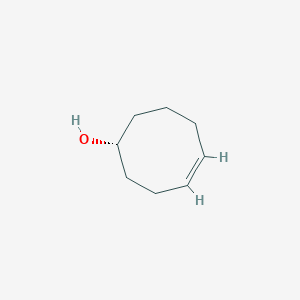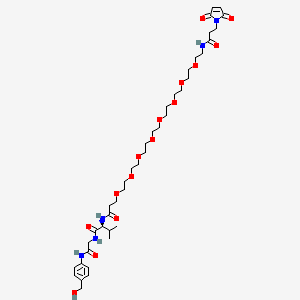
Mal-amido-PEG8-val-gly-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG8-val-gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-glycine dipeptide, and a para-aminobenzyl (PAB) group with a free benzylic alcohol. The compound is designed to facilitate the attachment of drug payloads to antibodies, allowing for targeted delivery of therapeutic agents to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-val-gly-PAB-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.
PEG Spacer Attachment: The hydrophilic PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Dipeptide Coupling: The valine-glycine dipeptide is coupled to the PEG spacer using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
PAB Group Addition: The PAB group is introduced by reacting the dipeptide-PEG intermediate with para-aminobenzyl alcohol under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce intermediates in bulk.
Purification: The intermediates are purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG8-val-gly-PAB-OH undergoes several types of chemical reactions:
Cleavage Reactions: The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload.
Substitution Reactions: The maleimide group reacts with free thiols on cysteine residues of proteins, forming stable thioether bonds
Common Reagents and Conditions
Cleavage Reactions: Cellular proteases under physiological conditions (pH 7.4, 37°C).
Substitution Reactions: Free thiols on cysteine residues in the presence of maleimide groups under mild conditions (pH 6.5-7.5, room temperature)
Major Products Formed
Cleavage Products: The drug payload is released from the linker.
Substitution Products: Stable thioether bonds are formed between the maleimide group and cysteine residues
Scientific Research Applications
Mal-amido-PEG8-val-gly-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of ADCs for targeted drug delivery.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Used in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.
Industry: Employed in the production of ADCs for pharmaceutical applications
Mechanism of Action
Mal-amido-PEG8-val-gly-PAB-OH exerts its effects through the following mechanism:
Attachment to Antibodies: The maleimide group covalently binds to free thiols on the cysteine residues of antibodies.
Targeted Delivery: The antibody-drug conjugate binds to specific cell surface antigens, facilitating targeted delivery of the drug payload.
Cleavage and Release: The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload within the target cells
Comparison with Similar Compounds
Mal-amido-PEG8-val-gly-PAB-OH is unique due to its cleavable PEG linker and specific dipeptide sequence. Similar compounds include:
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a valine-citrulline dipeptide and a microtubule inhibitor.
Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride: Features a shorter PEG spacer and different functional groups.
Pomalidomide-PEG2-azide: Contains a different drug payload and linker structure.
These compounds differ in their linker structures, drug payloads, and specific applications, highlighting the versatility and specificity of this compound .
Properties
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48)/t39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMNFIFBSFPRJ-KDXMTYKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N5O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)

